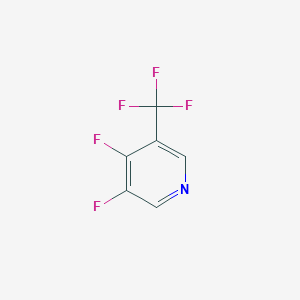

3,4-Difluoro-5-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-4-2-12-1-3(5(4)8)6(9,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDAEJXTZLXRDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Group Transformations of Fluorinated Pyridines

Mechanisms and Scope of Nucleophilic Aromatic Substitution (SNAr) on Fluoro(trifluoromethyl)pyridines

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for the functionalization of electron-poor aromatic and heteroaromatic systems. tum.de In fluoro(trifluoromethyl)pyridines, the pyridine (B92270) nitrogen and the fluorine and trifluoromethyl substituents strongly activate the ring for attack by nucleophiles. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex.

The regioselectivity of SNAr on 3,4-Difluoro-5-(trifluoromethyl)pyridine is dictated by the electronic activation of the different positions. The C-4 position is para to the ring nitrogen and ortho to the powerful electron-withdrawing CF₃ group, while the C-3 position is meta to the nitrogen. Positions activated by the ring nitrogen (ortho and para) are significantly more electrophilic. Therefore, nucleophilic attack is overwhelmingly favored at the C-4 position, leading to the selective displacement of the C-4 fluorine atom.

The scope of this reaction is broad, encompassing a variety of oxygen, nitrogen, and sulfur-based nucleophiles. The relative reactivity of halogens as leaving groups in SNAr reactions on pyridines can depend on the nature of the nucleophile. sci-hub.se For "hard," charge-localized nucleophiles like alkoxides, the reaction is often charge-controlled, and the highly polarized C-F bond leads to faster reactions, making fluoride (B91410) the best leaving group (F > Cl > Br > I). sci-hub.se For "softer" nucleophiles like thiols, the stability of the leaving group can become more significant, although the activation provided by the fluorine atom remains a key factor. sci-hub.se

| Nucleophile Type | Example Nucleophile | Reagent | Expected Major Product |

| O-Nucleophile | Methoxide | Sodium Methoxide (NaOMe) | 4-Methoxy-3-fluoro-5-(trifluoromethyl)pyridine |

| O-Nucleophile | Phenoxide | Sodium Phenoxide (NaOPh) | 4-Phenoxy-3-fluoro-5-(trifluoromethyl)pyridine |

| N-Nucleophile | Primary Amine | Benzylamine (BnNH₂) | N-Benzyl-3-fluoro-5-(trifluoromethyl)pyridin-4-amine |

| N-Nucleophile | Secondary Amine | Morpholine | 4-(3-Fluoro-5-(trifluoromethyl)pyridin-4-yl)morpholine |

| S-Nucleophile | Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-3-fluoro-5-(trifluoromethyl)pyridine |

Ortho-Lithiation and Subsequent Electrophilic Quenching Reactions

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of C-H bonds adjacent to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org For pyridine systems, this reaction is complicated by the potential for competitive nucleophilic addition of the organolithium reagent to the C=N bond. uwindsor.caharvard.edu This side reaction is typically suppressed by using sterically hindered, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (-78 °C). uwindsor.ca

In this compound, there are no classical strong DMGs. However, the ring nitrogen directs deprotonation to the C-2 and C-6 positions. The most kinetically accessible and acidic proton is at the C-2 position due to its proximity to the electronegative nitrogen atom. The C-6 proton is the next most likely site for deprotonation. The fluorine and trifluoromethyl groups themselves exert a weaker directing effect. organic-chemistry.org The resulting aryllithium intermediate is a potent nucleophile that can be trapped in situ with a wide range of electrophiles.

This two-step sequence provides a reliable method for introducing substituents at the C-2 or C-6 positions, which are not readily accessible through SNAr reactions on the parent compound.

| Step | Description | Reagents | Intermediate/Product |

| 1. Lithiation | Deprotonation at C-2 | LiTMP, THF, -78 °C | 3,4-Difluoro-5-(trifluoromethyl)pyridin-2-yllithium |

| 2. Quenching | Reaction with Aldehyde | Benzaldehyde (PhCHO) | (3,4-Difluoro-5-(trifluoromethyl)pyridin-2-yl)(phenyl)methanol |

| 2. Quenching | Reaction with Ketone | Acetone ((CH₃)₂CO) | 2-(3,4-Difluoro-5-(trifluoromethyl)pyridin-2-yl)propan-2-ol |

| 2. Quenching | Reaction with Disulfide | Dimethyl disulfide (MeSSMe) | 2-(Methylthio)-3,4-difluoro-5-(trifluoromethyl)pyridine |

| 2. Quenching | Reaction with Halogen Source | Iodine (I₂) | 3,4-Difluoro-2-iodo-5-(trifluoromethyl)pyridine |

| 2. Quenching | Reaction with Silyl Halide | Trimethylsilyl chloride (TMSCl) | 2-(Trimethylsilyl)-3,4-difluoro-5-(trifluoromethyl)pyridine |

Advanced Coupling Reactions for Complex Molecular Construction

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures. While fluoroarenes can be challenging substrates due to the strength of the C-F bond, derivatized fluoro(trifluoromethyl)pyridines can readily participate in these transformations. A common strategy involves first introducing a more reactive handle, such as an iodine or bromine atom (e.g., via ortho-lithiation and quenching), which can then serve as the electrophilic partner in cross-coupling reactions.

Stille Reaction: The Stille reaction creates C-C bonds by coupling an organotin reagent with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org A 2-iodo-3,4-difluoro-5-(trifluoromethyl)pyridine scaffold, for instance, could be coupled with various organostannanes to introduce alkyl, vinyl, or aryl groups. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds, coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org It has largely replaced harsher classical methods for synthesizing arylamines. wikipedia.org The reaction is catalyzed by palladium complexes supported by specialized phosphine ligands and requires a base. libretexts.org This methodology would be highly effective for aminating a halogenated derivative of this compound. nih.govnih.gov

These coupling reactions dramatically expand the synthetic utility of the fluorinated pyridine core, allowing for the attachment of diverse molecular fragments.

Redox Chemistry of Fluorinated Pyridine Systems

The dense arrangement of electronegative groups on this compound significantly influences its electronic properties, particularly its reduction potential. The trifluoromethyl group, in particular, is known to be a key structural motif that impacts the redox potential of organic molecules. sciengine.comsciengine.comresearchgate.net The pyridine ring is rendered highly electron-deficient, making it susceptible to reductive processes.

Electrochemical studies on related compounds, such as trifluoromethylarenes and trifluoroacetylpyridinium salts, provide insight into the likely redox behavior. ucl.ac.ukucl.ac.uknih.gov The typical mechanism for the reduction of such compounds involves an initial single-electron transfer to the molecule to form a radical anion. nih.gov For fluorinated compounds, this radical anion can be unstable and undergo subsequent fragmentation, often involving the expulsion of a fluoride ion to generate a neutral radical. This new radical can then be further reduced and protonated to yield a hydrodefluorinated product. nih.gov This stepwise reductive defluorination has been explored as a synthetic strategy to access difluoromethyl and monofluoromethyl analogues from trifluoromethylated precursors. chinesechemsoc.org The specific reduction potential and the stability of the radical anion of this compound would depend on the reaction conditions, including the solvent and the nature of the reducing agent. sciengine.com

Studies on Rearrangement Mechanisms involving Fluorinated Substituents

Rearrangement reactions are a class of transformations involving the migration of an atom or group within a molecule. While various rearrangements are known for heterocyclic systems, such as the Dimroth rearrangement in pyrimidines, specific studies detailing rearrangement mechanisms for this compound are not extensively documented in the literature.

The high stability of the C-F and C-CF₃ bonds generally makes spontaneous rearrangement of these substituents on an aromatic ring unfavorable under standard conditions. However, transformations involving functional groups attached to the pyridine ring could potentially occur. For example, the Boekelheide reaction is a known rearrangement of α-picoline-N-oxides into hydroxymethylpyridines, proceeding through a [3.3]-sigmatropic rearrangement. wikipedia.org While not a direct rearrangement of the fluorinated substituents, it exemplifies the types of transformations possible on derivatized pyridine scaffolds. The migration of fluorine or trifluoromethyl groups on the pyridine ring itself would likely require harsh, high-energy conditions, and such processes have not been reported as common or synthetically useful pathways for this specific compound.

Synthetic Strategies for Further Derivatization of Fluorinated Pyridine Scaffolds

The this compound scaffold is a valuable building block for accessing more complex and highly functionalized pyridine derivatives. Its reactivity profile allows for several strategic approaches to further derivatization.

Functionalization via SNAr: As detailed in Section 3.1, the selective replacement of the C-4 fluorine with a wide array of O-, N-, and S-nucleophiles is the most direct method for introducing new functional groups. This strategy leverages the inherent electronic properties of the starting material.

C-H Functionalization via Directed ortho-Metalation: As covered in Section 3.2, deprotonation at the C-2 or C-6 positions followed by quenching with electrophiles provides access to substitution patterns that are complementary to those achieved by SNAr. This allows for the introduction of carbon, silicon, halogen, or heteroatom substituents at the positions flanking the ring nitrogen. uwindsor.ca

Cross-Coupling Strategies: The introduction of a halogen (e.g., I or Br) or a triflate group, typically at a position activated by ortho-lithiation, transforms the fluorinated pyridine into a substrate suitable for powerful palladium-catalyzed cross-coupling reactions like the Stille and Buchwald-Hartwig aminations (Section 3.3). This enables the construction of complex biaryl, vinyl, or arylamine structures.

Modification of Existing Substituents: The trifluoromethyl group itself can sometimes be modified. For example, selective reductive hydrodefluorination can convert a -CF₃ group into a -CF₂H group, which can be valuable for modulating biological activity. nih.govchinesechemsoc.org

These strategies, often used in sequence, provide a robust toolkit for chemists to elaborate the this compound core into a diverse library of novel compounds for various applications. nih.gov

Compound Names Table

| Abbreviation / Trivial Name | Systematic Name |

| LDA | Lithium diisopropylamide |

| LiTMP | Lithium 2,2,6,6-tetramethylpiperidide |

| THF | Tetrahydrofuran |

| TMSCl | Trimethylsilyl chloride |

| SNAr | Nucleophilic Aromatic Substitution |

| DoM | Directed ortho-Metalation |

| DMG | Directing Metalation Group |

Advanced Spectroscopic Characterization and Structural Elucidation of Fluorinated Pyridines

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of fluorine-containing compounds by providing detailed information about the chemical environment of magnetically active nuclei. For 3,4-Difluoro-5-(trifluoromethyl)pyridine, the key nuclei for analysis are ¹H, ¹⁹F, and ¹³C.

¹H NMR spectroscopy identifies the number and electronic environment of protons in a molecule. In the structure of this compound, there are two hydrogen atoms attached to the pyridine (B92270) ring at positions 2 and 6. These protons are expected to appear as distinct signals in the aromatic region of the spectrum. The chemical shifts and coupling patterns are influenced by the electronegative fluorine atoms and the trifluoromethyl group. The proton at position 2 would likely be coupled to the fluorine at position 3, and the proton at position 6 would be coupled to the fluorine at position 5 (part of the CF₃ group) and the fluorine at position 4, resulting in complex splitting patterns (multiplets).

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This table is predictive, based on the analysis of similar structures, as specific experimental data for this compound is not widely published.

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.0 - 8.5 | Doublet of doublets (dd) or multiplet (m) | J(H-F), J(H-H) |

| H-6 | 8.5 - 9.0 | Doublet of quartets (dq) or multiplet (m) | J(H-F), J(H-F) |

¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts. wikipedia.org This technique provides direct insight into the electronic environment of the fluorine atoms. The molecule has three distinct fluorine environments: the fluorine at position 3, the fluorine at position 4, and the three equivalent fluorines of the trifluoromethyl (CF₃) group at position 5.

The CF₃ group typically appears as a singlet in the range of -50 to -70 ppm. wikipedia.org The fluorine atoms directly attached to the aromatic ring will show more complex splitting due to coupling with each other (F-F coupling), with the adjacent protons (H-F coupling), and with the CF₃ group. The large magnitude of ¹⁹F-¹⁹F and ¹H-¹⁹F coupling provides significant structural information. thermofisher.comazom.com

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound Note: This table is predictive, based on the analysis of similar structures. Chemical shifts are referenced to CFCl₃.

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

| F-3 | -130 to -150 | Multiplet |

| F-4 | -140 to -160 | Multiplet |

| -CF₃ (F-5) | -60 to -75 | Triplet or doublet of doublets |

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum for this compound would display six distinct signals, one for each carbon atom. The chemical shifts are significantly influenced by the attached fluorine atoms, which generally cause the signal of the directly bonded carbon to shift downfield. Furthermore, carbon-fluorine coupling (¹J(C-F), ²J(C-F), etc.) is a key feature, causing the carbon signals to appear as multiplets (e.g., doublets, triplets, or quartets). The carbon of the CF₃ group, for instance, is expected to appear as a quartet due to coupling with the three fluorine atoms.

Table 3: Predicted ¹³C NMR Spectral Data for this compound Note: This table is predictive, based on the analysis of similar structures.

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Predicted Coupling Constant (J, Hz) |

| C-2 | 140 - 155 | Doublet or multiplet | J(C-F) |

| C-3 | 150 - 165 (deshielded by F) | Doublet | ¹J(C-F) > 200 Hz |

| C-4 | 150 - 165 (deshielded by F) | Doublet | ¹J(C-F) > 200 Hz |

| C-5 | 115 - 130 | Quartet | ²J(C-F) |

| C-6 | 145 - 160 | Multiplet | J(C-F) |

| -CF₃ | 118 - 125 | Quartet | ¹J(C-F) ≈ 270-280 Hz |

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. bruker.com For this compound, the IR spectrum would be characterized by several key absorption bands.

The most prominent features would be the strong absorption bands corresponding to the C-F bond stretching vibrations. The aromatic C-F stretches typically appear in the 1100-1400 cm⁻¹ region. The stretching vibrations of the CF₃ group are also very strong and usually found in the 1100-1350 cm⁻¹ range. Vibrations associated with the pyridine ring, including C=C and C=N stretching, would be observed in the 1400-1650 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound Note: This table presents expected regions for absorption bands based on known data for similar functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3150 | Aromatic C-H Stretch | Medium to Weak |

| 1550 - 1650 | Aromatic C=C and C=N Stretch | Medium to Strong |

| 1400 - 1500 | Aromatic Ring Vibrations | Medium |

| 1100 - 1350 | C-F Stretch (from -CF₃ group) | Strong |

| 1100 - 1400 | Aromatic C-F Stretch | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorptions in the UV region due to π → π* and n → π* electronic transitions. researchgate.net For this compound, the substitution with fluorine and trifluoromethyl groups, which are electron-withdrawing, is expected to cause a shift in the absorption maxima (λ_max) compared to unsubstituted pyridine. The spectrum would likely show strong absorption bands below 300 nm, characteristic of the substituted pyridine ring system. The specific solvent used can also influence the position of these absorption bands.

Table 5: Predicted UV-Vis Absorption Data for this compound Note: This table is predictive, based on general characteristics of substituted pyridines.

| Transition Type | Predicted λ_max (nm) | Solvent Effects |

| π → π | 200 - 280 | Minimal shift with solvent polarity |

| n → π | 270 - 320 | Blue shift (hypsochromic) in polar solvents |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental formula of a compound. For this compound (C₆H₂F₅N), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.gov The exact mass of C₆H₂F₅N is 183.0134. HRMS can distinguish this from other combinations of atoms that might have the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information, showing characteristic losses of fragments such as F, HF, or CF₃.

Table 6: Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

| Molecular Formula | C₆H₂F₅N | - |

| Molecular Weight (Nominal) | 183 g/mol | MS |

| Exact Mass | 183.0134 | HRMS |

| Key Fragmentation Pathways | Loss of F, CF₃ | MS/MS |

X-ray Crystallography for Definitive Solid-State Structural Determination

For a definitive structural elucidation of this compound, a single-crystal X-ray diffraction experiment would be required. This would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with a focused beam of X-rays. The resulting diffraction pattern would then be analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined.

While crystallographic data for other fluorinated pyridine derivatives exist, this information cannot be directly extrapolated to predict the precise solid-state structure of this compound due to the significant influence of substituent positioning on crystal packing and intermolecular interactions.

The publication of the crystal structure of this compound in a peer-reviewed scientific journal or its deposition in a crystallographic database, such as the Cambridge Structural Database (CSD), would be necessary to provide the detailed research findings and data tables required for a thorough analysis in this section. Without such data, a definitive discussion of its solid-state structure remains speculative.

Computational and Theoretical Investigations into Fluorinated Pyridine Systems

Density Functional Theory (DFT) and Ab Initio Quantum Chemical Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly effective for studying fluorinated organic molecules. DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets like 6-311++G(d,p), allow for the reliable prediction of various molecular properties. nih.gov

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is found. researchgate.net For 3,4-Difluoro-5-(trifluoromethyl)pyridine, these calculations would precisely determine the bond lengths, bond angles, and dihedral angles.

Theoretical calculations on similar fluorinated and trifluoromethyl-substituted heterocycles have shown that DFT methods can reproduce experimental geometric parameters with high fidelity. nih.gov For the title compound, the pyridine (B92270) ring is expected to be largely planar. The introduction of fluorine and trifluoromethyl substituents induces changes in the geometry compared to unsubstituted pyridine. For instance, C-F bond lengths are typically around 1.34-1.36 Å, and the C-C bond lengths within the ring are slightly altered due to the strong inductive effects of the fluorine atoms and the CF3 group. nih.gov The orientation of the trifluoromethyl group relative to the pyridine ring is also a key parameter determined through these calculations.

Table 1: Representative Calculated Geometric Parameters for a Fluorinated Pyridine System The following data is illustrative, based on typical DFT calculations for similar structures.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.34 | C6-N1-C2 | 117.5 |

| C6-N1 | 1.33 | C3-C2-N1 | 123.0 |

| C3-C4 | 1.38 | C4-C3-C(CF3) | 121.8 |

| C4-F | 1.35 | C5-C4-F | 119.5 |

| C5-C(CF3) | 1.51 | N1-C6-C5 | 122.3 |

| C-F (in CF3) | 1.34 | F-C-F (in CF3) | 107.5 |

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies and their corresponding atomic motions allow for a detailed assignment of the experimental spectra. researchgate.net

For fluorinated pyridines, characteristic vibrational modes include C-F stretching, CF3 symmetric and asymmetric stretching, and various pyridine ring stretching and bending modes. DFT calculations on 2- and 3-fluoropyridine (B146971) have demonstrated an excellent agreement between observed and computed spectra. researchgate.net The C-F stretching frequencies in such aromatic systems are typically found in the 1150-1250 cm⁻¹ region. researchgate.net The trifluoromethyl group introduces strong absorption bands, typically around 1350 cm⁻¹ (symmetric stretch) and 1170 cm⁻¹ (asymmetric stretch). A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, improving the correlation with experimental data. nih.gov

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments This table presents typical vibrational modes and frequencies for a molecule like this compound.

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3100 | C-H stretch | Aromatic C-H stretching |

| ~1600 | C=C/C=N stretch | Pyridine ring stretching |

| ~1450 | C=C/C=N stretch | Pyridine ring stretching |

| ~1350 | CF3 symm. stretch | Symmetric stretching of C-F bonds in CF3 group |

| ~1250 | C-F stretch | Stretching of C-F bond on the pyridine ring |

| ~1170 | CF3 asymm. stretch | Asymmetric stretching of C-F bonds in CF3 group |

| ~850 | C-H bend | Out-of-plane C-H bending |

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a highly reliable approach for predicting NMR chemical shifts (δ). q-chem.comimist.ma This method has proven particularly successful for calculating ¹H, ¹³C, and ¹⁹F NMR spectra in fluorinated organic compounds. nih.govresearchgate.net

Calculations for perfluoro compounds using the B3LYP-GIAO method have shown that basis sets including diffuse functions, such as 6-31++G(d,p), can yield ¹⁹F chemical shifts that deviate by less than 10 ppm from experimental values. nih.govresearchgate.net For this compound, the GIAO method would predict the chemical shifts for the two aromatic protons, the six carbon atoms, and the five fluorine atoms. The predicted ¹⁹F NMR spectrum would show distinct signals for the fluorine atoms at the C3 and C4 positions and a separate signal for the CF3 group, with their chemical shifts influenced by the electronic environment of the pyridine ring.

Table 3: Representative Predicted NMR Chemical Shifts (δ, ppm) via GIAO Method Values are illustrative and referenced against standard TMS (for ¹³C) and CFCl₃ (for ¹⁹F).

| Nucleus | Predicted Chemical Shift (ppm) |

| C2 | ~140 |

| C3 | ~155 (J C-F) |

| C4 | ~158 (J C-F) |

| C5 | ~120 |

| C6 | ~150 |

| CF3 | ~123 (q, J C-F) |

| F (on C3) | ~ -130 |

| F (on C4) | ~ -140 |

| F (in CF3) | ~ -65 |

Electronic Structure and Reactivity Descriptors

Beyond structure and spectroscopy, computational methods provide deep insights into a molecule's electronic properties, which govern its reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability, whereas a small gap suggests the molecule is more reactive. For this compound, the strong electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine. This generally makes the molecule less susceptible to electrophilic attack but potentially more susceptible to nucleophilic aromatic substitution. FMO analysis also reveals the localization of these orbitals, indicating the likely sites of reaction. researchgate.net

Table 4: Representative Frontier Molecular Orbital Energies Data is illustrative for a highly fluorinated pyridine derivative.

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 5.7 |

The distribution of electrons within a molecule is key to its interactions. A Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the molecule's electron density surface. researchgate.net This visualization provides an intuitive guide to the molecule's reactive sites. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. researchgate.net

For this compound, the MEP surface would show a significant negative potential around the nitrogen atom due to its lone pair of electrons, making it a site for protonation or coordination. The hydrogen atoms on the ring would exhibit positive potential. The highly electronegative fluorine atoms create a strong electron-withdrawing effect, leading to a generally positive potential across the carbon framework of the ring, enhancing its susceptibility to nucleophilic attack. researchgate.net Analysis of the charge distribution provides quantitative values for the partial charges on each atom, further detailing the electronic landscape of the molecule.

Chemical Hardness, Electronegativity, and Ionization Potential Determination

Quantum chemical calculations are pivotal in determining the global reactivity descriptors of a molecule, such as chemical hardness (η), electronegativity (χ), and ionization potential (IP). These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ekb.egscirp.org

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity, while a "soft" molecule has a small energy gap and is more reactive. irjweb.com It is calculated as half the difference between the ionization potential (IP) and electron affinity (EA), which can be approximated by the HOMO and LUMO energies:

η ≈ (ELUMO - EHOMO) / 2

Electronegativity (χ) , the power of an atom or molecule to attract electrons, is calculated as the negative of the chemical potential (μ). It can be approximated as the average of the ionization potential and electron affinity:

χ ≈ (IP + EA) / 2 ≈ -(EHOMO + ELUMO) / 2

Ionization Potential (IP) is the energy required to remove an electron from a molecule. According to Koopmans' theorem, the ionization potential can be approximated by the negative of the HOMO energy (IP ≈ -EHOMO). scirp.org More accurate values can be obtained through methods like the G3MP2B3 composite method or by calculating the energy difference between the neutral molecule and its cation. researchgate.netresearchgate.net

| Parameter | Formula | Typical Calculated Value (eV) for a Fluorinated Pyridine Derivative* |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.646 |

| LUMO Energy (ELUMO) | - | -1.816 |

| Ionization Potential (IP) | IP ≈ -EHOMO | 6.646 |

| Electron Affinity (EA) | EA ≈ -ELUMO | 1.816 |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | 4.231 |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | 2.415 |

*Data is illustrative and based on values for Quinoline (Benzo[b]Pyridine) from DFT/6-31+G(d,p) calculations. scirp.org These values provide an approximation of the expected range for fluorinated pyridine systems.

Thermochemical Properties and Reaction Energetics

The thermochemical properties of fluorinated pyridines, including their enthalpy of formation, entropy, and heat capacity, are crucial for understanding their stability and behavior in chemical reactions. High-accuracy computational methods, such as the Gaussian-3 (G3) theory and its variants like G3MP2B3, are employed to calculate these properties with near-experimental accuracy. researchgate.netnih.gov These methods involve a series of ab initio calculations to arrive at a final, highly accurate energy value.

For a molecule like this compound, these calculations would provide:

Standard Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Entropy (S°) : A measure of the randomness or disorder of the molecule.

Heat Capacity (Cp) : The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius.

Reaction energetics, such as the activation energies and reaction enthalpies for processes like nucleophilic aromatic substitution, can also be elucidated. nih.gov Computational studies on related perfluorinated compounds, like perfluoro-(4-phenylpyridine), show that nucleophilic attack preferentially occurs at specific positions on the pyridine ring, which is dictated by the electronic effects of the fluorine substituents. rsc.org

| Thermochemical Property | Description | Illustrative Calculated Value for a Fluorinated Aromatic Compound* |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°298) | Energy change upon formation from elements in their standard state. | -150 ± 5 kJ/mol |

| Standard Entropy (S°298) | Measure of molecular randomness at standard conditions. | 350 ± 10 J/(mol·K) |

| Heat Capacity (Cp) | Heat required to raise the temperature of one mole by 1 K. | 150 ± 10 J/(mol·K) |

*These are hypothetical values for this compound, estimated based on trends observed for fluorinated aromatic hydrocarbons calculated with G3MP2B3 theory, as direct data is unavailable. nih.gov

Tautomerism and Prototropic Equilibria in Fluorinated Pyridines

Tautomerism, the migration of a proton between two or more structural isomers, is a significant phenomenon in heterocyclic chemistry. nih.gov In fluorinated pyridines, the presence and position of fluorine atoms can influence the stability of different tautomers. Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the relative energies of tautomers and the energy barriers for their interconversion. nih.govacs.org

For pyridine derivatives, common tautomeric equilibria include amino-imino and lactam-lactim forms. While this compound itself does not have the typical functional groups for such tautomerism, related fluorinated pyridines with hydroxyl or amino substituents would exhibit these equilibria. Theoretical calculations on systems like 4-pyridone/4-hydroxypyridine show that the relative stability of tautomers is highly dependent on the solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov The electron-withdrawing nature of fluorine and trifluoromethyl groups would be expected to influence the acidity and basicity of nearby functional groups, thereby shifting the tautomeric equilibrium.

| Tautomeric System | Equilibrium | Key Computational Findings |

|---|---|---|

| 4-Hydroxypyridine / 4-Pyridone | Lactim ⇌ Lactam | The pyridone (lactam) form is generally more stable, and the energy difference is solvent-dependent. nih.gov |

| 2-Aminopyridine / 2-Iminopyridine | Amino ⇌ Imino | The amino form is typically the dominant tautomer. nih.gov |

| Asymmetric β-Diketone with Pyridyl Group | Keto ⇌ Enol | Quantum mechanical calculations show a small energy difference between keto-enol tautomers, with the equilibrium being sensitive to the environment. mdpi.com |

Illustrative examples of tautomeric equilibria in pyridine systems studied computationally.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reaction mechanisms. For fluorinated pyridines, this includes modeling the pathways of their synthesis and subsequent reactions, such as nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies that govern reaction rates. researchgate.net

For this compound, a key reaction would be the displacement of one of the fluorine atoms by a nucleophile. Computational studies on similar molecules, like pentafluoropyridine (B1199360), have shown that such reactions can proceed through a concerted mechanism (a single transition state) rather than a stepwise Meisenheimer complex pathway, depending on the nucleophile and reaction conditions. nih.gov The regioselectivity of these reactions—which fluorine atom is replaced—is also a key question that can be addressed computationally by comparing the activation barriers for attack at different positions. The strong electron-withdrawing trifluoromethyl group and the fluorine atoms significantly activate the pyridine ring towards nucleophilic attack.

Application of Advanced Computational Software and Methodologies (e.g., Multiwfn for Wavefunction Analysis)

Advanced software is essential for performing and interpreting the complex calculations involved in theoretical chemistry. The Gaussian suite of programs is widely used for DFT and ab initio calculations to obtain optimized geometries, energies, and vibrational frequencies. nih.gov

Multiwfn is a versatile and powerful software tool for wavefunction analysis, capable of processing the output from various quantum chemistry programs. researchgate.net It allows for the detailed investigation of the electronic structure of molecules like this compound. Key analyses that can be performed with Multiwfn include:

Topological Analysis of Electron Density (AIM): This method, based on Bader's Quantum Theory of Atoms in Molecules, can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) by analyzing the electron density at bond critical points. researchgate.net

Electron Localization Function (ELF): ELF provides a visual representation of electron localization in a molecule, which is useful for identifying bonding and non-bonding electron pairs. stackexchange.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting reactivity. nih.gov

Analysis of Molecular Orbitals: Multiwfn can visualize HOMO and LUMO orbitals and calculate various properties based on them, providing a deeper understanding of the molecule's electronic behavior. researchgate.net

The application of these tools to this compound would allow for a comprehensive understanding of its electronic structure and how the fluorine and trifluoromethyl substituents modulate its chemical properties.

Advanced Applications in Chemical Synthesis and Materials Science

Utility as a Crucial Intermediate in the Synthesis of Complex Organic Molecules

Research and patent literature identify 3,4-Difluoro-5-(trifluoromethyl)pyridine as a valuable and key intermediate primarily in the production of potent herbicides. Its structure is strategically designed for nucleophilic aromatic substitution reactions, enabling the creation of more complex molecules.

The principal application of this compound is in the synthesis of 2-(4-((3-fluoro-5-(trifluoromethyl)pyridinyl)-2-oxy)phenoxy)alkanoic acids and their agriculturally significant derivatives, such as salts and esters. These resulting compounds have demonstrated superior herbicidal activity. The synthesis involves reacting this compound with a phenoxy derivative, such as 2-(4-hydroxyphenoxy)propionic acid. In this reaction, the fluorine atom at the 2-position of the pyridine (B92270) ring is selectively displaced by the phenoxy group.

Patents reveal that the use of this compound as a starting material provides a more efficient chemical process, leading to higher yields of the final herbicidal product when compared to using intermediates that have a chlorine or bromine atom at the 2-position. The preparation of the intermediate itself is achieved through a halogen exchange reaction, typically by fluorinating 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (B1586492) with a fluorinating agent like cesium fluoride (B91410) (CsF) in a suitable solvent.

| Intermediate | Reactant | Product Class | Application | Reference |

|---|---|---|---|---|

| This compound | 2-(4-hydroxyphenoxy)propionic acid derivatives | 2-(4-((3-fluoro-5-(trifluoromethyl)pyridinyl)-2-oxy)phenoxy)alkanoic acids | Herbicides |

Development of Fluorinated Polymers and Advanced Materials

Despite the unique properties conferred by fluorine atoms in polymers, such as high thermal stability and chemical resistance, extensive searches of scientific literature and patent databases did not yield specific examples of this compound being used as a monomer or co-monomer in the development of fluorinated polymers or other advanced materials.

Integration into Optical and Electronic Materials

There is no available information in the searched scientific literature to suggest that this compound has been integrated into optical or electronic materials. Its application in areas such as OLEDs, sensors, or other electronic components is not documented.

Design of Materials with Tailored Thermal Stability and Mechanical Properties

No research was found that details the use of this compound in the design of materials with specifically tailored thermal stability or mechanical properties. While fluorinated compounds are generally known to enhance these properties in materials, the application of this specific pyridine derivative for such purposes has not been reported.

Future Research Directions and Emerging Frontiers in Fluorinated Pyridine Chemistry

Innovations in Sustainable and Environmentally Benign Synthetic Methodologies

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. numberanalytics.com Traditional fluorination methods often rely on hazardous reagents and harsh reaction conditions. tandfonline.com Future research concerning the synthesis of compounds like 3,4-Difluoro-5-(trifluoromethyl)pyridine will undoubtedly prioritize the development of environmentally benign methodologies.

Recent advancements in green fluorine chemistry offer promising avenues. tandfonline.comrsc.org These include the use of safer and more sustainable fluorinating agents to replace hazardous ones like elemental fluorine or anhydrous hydrogen fluoride (B91410). tandfonline.com The development of catalytic systems that operate under milder conditions with lower energy consumption is a key area of focus. numberanalytics.com Furthermore, the use of aqueous media for fluorination reactions, once considered unfeasible, is now an area of active research and could significantly reduce the environmental impact of producing fluorinated pyridines. rsc.org The principles of green chemistry, such as atom economy and waste reduction, will be integral to designing synthetic routes for novel fluorinated pyridines. numberanalytics.com

Table 1: Comparison of Traditional vs. Sustainable Fluorination Approaches

| Feature | Traditional Methods | Sustainable Methods |

| Fluorinating Agents | Often hazardous (e.g., F₂, HF) | Safer alternatives, recyclable reagents |

| Reaction Conditions | Harsh (high temperatures/pressures) | Mild (lower temperatures/pressures) |

| Solvents | Often toxic and volatile organic solvents | Greener solvents (e.g., water, ionic liquids) |

| Catalysis | Stoichiometric reagents | Catalytic amounts of less toxic metals |

| Waste Generation | High | Minimized |

Exploration of Novel Catalytic Systems for Site-Selective Fluorination

Achieving site-selectivity in the fluorination of complex molecules is a significant challenge. For a molecule such as this compound, precise control over the introduction of fluorine atoms is crucial. Future research will heavily invest in the discovery and optimization of novel catalytic systems to achieve this.

Transition-metal catalysis has emerged as a powerful tool for C-H fluorination, allowing for the direct introduction of fluorine into a specific position on an aromatic ring. nih.govorgsyn.org The development of catalysts that can selectively fluorinate the pyridine (B92270) ring at the 3- and 4-positions in the presence of a trifluoromethyl group at the 5-position would be a significant breakthrough. Research into ligands that can tune the reactivity and selectivity of these metal catalysts will be paramount. Furthermore, organocatalysis presents a metal-free alternative for selective fluorination, which is highly desirable in the synthesis of pharmaceutical intermediates. numberanalytics.com

Implementation of Artificial Intelligence and Machine Learning for Molecular Design and Reaction Prediction

Development of In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. The development and application of in-situ spectroscopic techniques for real-time reaction monitoring will provide invaluable insights into the synthesis of fluorinated pyridines.

Techniques such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the progress of a reaction in real-time, identifying transient intermediates and byproducts. spectroscopyonline.comresearchgate.netmagritek.com This information is critical for understanding the reaction pathway and for optimizing parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities. For fluorination reactions, which can be highly energetic and produce complex mixtures, in-situ monitoring is particularly valuable for ensuring safety and process control. magritek.com

Multiscale Computational Modeling to Bridge Molecular-Level Insights with Macroscopic Properties

Computational chemistry offers a powerful lens to understand the properties and reactivity of molecules at an atomic level. nih.gov For this compound, multiscale computational modeling can bridge the gap between its molecular structure and its potential macroscopic properties and applications.

Quantum mechanical calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. emerginginvestigators.org Molecular dynamics simulations can provide insights into its behavior in different environments, such as its interaction with biological targets or its properties as a material component. nih.gov By combining these computational approaches, researchers can build a comprehensive understanding of the molecule's characteristics, guiding experimental efforts towards the most promising applications. rsc.org

Expansion of Fluoropyridine Scaffolds into Novel Heterocyclic Systems

Fluorinated pyridines are not only valuable as final products but also serve as versatile building blocks for the synthesis of more complex heterocyclic systems. nih.govresearchgate.netnih.gov The unique reactivity of the fluorinated pyridine ring can be exploited to construct novel fused and linked heterocyclic scaffolds with potentially enhanced biological or material properties.

The fluorine atoms in compounds like this compound can act as leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups and the construction of new rings. mdpi.com This opens up avenues for creating diverse libraries of novel heterocyclic compounds for high-throughput screening in drug discovery and materials science. nih.govrsc.orgresearchgate.net The continued exploration of the reactivity of fluoropyridine scaffolds will undoubtedly lead to the discovery of new and valuable chemical entities. nih.gov

Q & A

Basic: What synthetic routes are effective for preparing 3,4-Difluoro-5-(trifluoromethyl)pyridine?

Methodological Answer:

A common approach involves nucleophilic aromatic substitution (SNAr) on fluorinated pyridine precursors. For example, pentafluoropyridine can undergo selective substitution with trifluoromethylating agents (e.g., CF₃Cu) under controlled conditions. Post-functionalization steps may include fluorination or coupling reactions. In one protocol, the compound was synthesized via a multi-step reaction involving amide coupling and HPLC purification using MeCN/water (0.1% formic acid) as the mobile phase . Key parameters include temperature control (e.g., 40°C under nitrogen) and catalysts like HATU for improved yields .

Advanced: How can regioselectivity challenges during functionalization of this compound be addressed?

Methodological Answer:

Regioselectivity is influenced by electronic effects of substituents. The trifluoromethyl (-CF₃) and fluorine groups are strong electron-withdrawing groups, directing electrophilic attacks to specific positions. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing charge distribution. Experimentally, protecting group strategies or directed metalation (using LDA or Grignard reagents) can enhance selectivity. For example, Schlosser’s work on chloro(trifluoromethyl)pyridines demonstrated regioexhaustive functionalization via sequential substitutions .

Basic: What HPLC conditions are optimal for purifying this compound?

Methodological Answer:

Effective purification employs a YMC-Actus Triart C18 column (50 × 330 mm, 5 μm) with a mobile phase of acetonitrile/water (0.1% formic acid) . Retention times under these conditions are ~1.17–1.41 minutes. Post-synthesis, adding aqueous formic acid to the reaction mixture improves separation efficiency. This method achieved 38% yield in a documented synthesis .

Advanced: How do electronic effects of fluorine and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The -CF₃ group reduces electron density at the pyridine ring, making it less reactive toward nucleophilic substitution but more amenable to palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Fluorine atoms at positions 3 and 4 further deactivate the ring, requiring optimized ligands (e.g., XPhos) and elevated temperatures. LCMS monitoring (e.g., [M+H]⁺ at m/z 902.1) ensures reaction progress . For mechanistic insights, UV-Vis spectroscopy or cyclic voltammetry can quantify electron-withdrawing effects .

Basic: How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- LCMS : Confirm molecular ion peaks (e.g., m/z 902.1 [M+H]⁺) under conditions with 0.1% formic acid .

- ¹⁹F NMR : Identify distinct chemical shifts for -CF₃ (~-60 ppm) and fluorine substituents (~-120 ppm).

- HPLC retention time : Compare against reference standards (e.g., 1.17–1.41 minutes) .

Advanced: What strategies enable the introduction of diverse substituents while retaining the pyridine core?

Methodological Answer:

- SNAr reactions : Use ammonia or amines to substitute fluorine atoms at specific positions .

- Transition-metal catalysis : Employ Buchwald-Hartwig amination or Ullmann coupling for C-N bond formation.

- Protection/deprotection : Temporarily block reactive sites with tert-butoxycarbonyl (Boc) groups to direct functionalization .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Use N95 masks, gloves, and eyeshields to avoid inhalation or contact .

- Storage : Keep under inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .

- Waste disposal : Neutralize with aqueous formic acid before incineration .

Advanced: How can researchers evaluate the compound’s potential biological activity?

Methodological Answer:

- In vitro assays : Screen against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays. Pyridine derivatives with amino/chloro substituents have shown antitumor activity .

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock. Focus on hydrogen bonding with -NH₂ or halogen-π interactions with -CF₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.